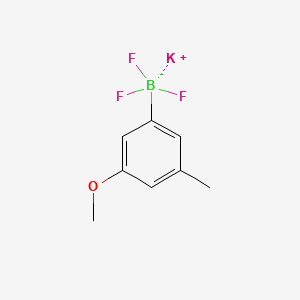
Potassium trifluoro(3-methoxy-5-methylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide can be synthesized through the reaction of 3-methoxy-5-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-methoxy-5-methylphenyl)boranuide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed, with reagents such as aryl halides and alkyl halides.
Major Products Formed
Oxidation: 3-methoxy-5-methylphenylboronic acid.
Reduction: 3-methoxy-5-methylphenylborane.
Substitution: Various substituted phenyl derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-methoxy-5-methylphenyl)boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group enhances the stability of the compound and facilitates its participation in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(3-methoxyphenyl)boranuide
- Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide
- Potassium trifluoro(4-methoxyphenyl)boranuide
Uniqueness
Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Propriétés
Formule moléculaire |
C8H9BF3KO |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methoxy-5-methylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-3-7(9(10,11)12)5-8(4-6)13-2;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
GHGCZFPEQSFJBH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)OC)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


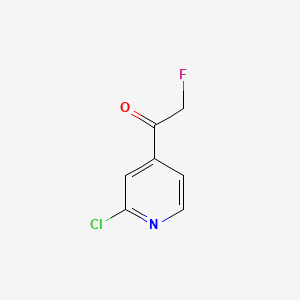
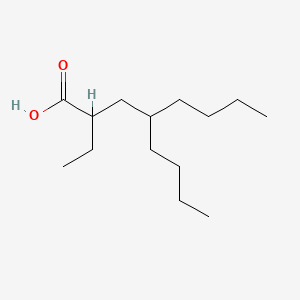
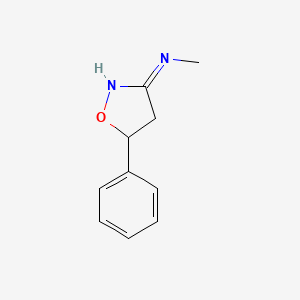
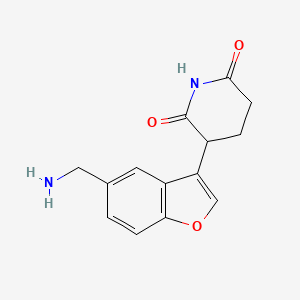
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
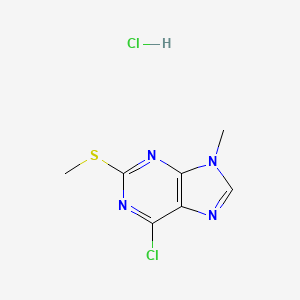
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
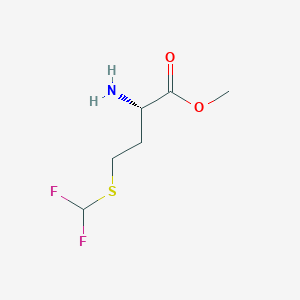

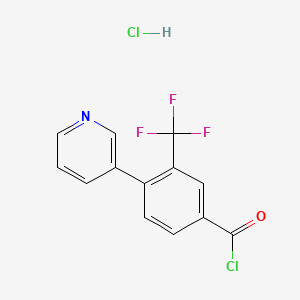
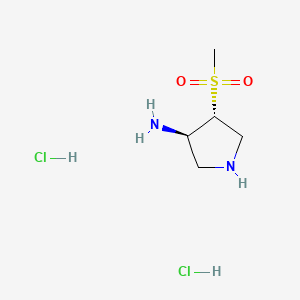
![2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid](/img/structure/B13454370.png)
![[1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)

